3-(benzylamino)-1-phenyl-2-buten-1-one
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Overview
Description
3-(benzylamino)-1-phenyl-2-buten-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as Chalcone derivative and has a molecular formula of C16H15NO. The synthesis of this compound has been extensively studied, and it has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(benzylamino)-1-phenyl-2-buten-1-one is not fully understood. However, several studies have suggested that this compound exerts its biological activities by modulating various cellular signaling pathways. For instance, this compound has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Several studies have reported that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit antibacterial properties by inhibiting the growth of several bacterial strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(benzylamino)-1-phenyl-2-buten-1-one in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in some experiments.
Future Directions
Several future directions can be explored in the study of 3-(benzylamino)-1-phenyl-2-buten-1-one. For instance, further studies can be conducted to elucidate the mechanism of action of this compound and identify its molecular targets. Additionally, more studies can be conducted to evaluate the potential therapeutic applications of this compound in various diseases, including cancer and inflammatory disorders. Furthermore, efforts can be made to improve the solubility of this compound in water, which can enhance its use in lab experiments.
Synthesis Methods
The synthesis of 3-(benzylamino)-1-phenyl-2-buten-1-one has been extensively studied, and several methods have been developed. One of the most common methods involves the condensation reaction between benzaldehyde and acetophenone in the presence of ammonium acetate. The reaction is carried out in ethanol and requires refluxing for several hours. The resulting product is then purified by recrystallization in ethanol.
Scientific Research Applications
3-(benzylamino)-1-phenyl-2-buten-1-one has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Several studies have reported the potential therapeutic applications of this compound. For instance, this compound has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Properties
IUPAC Name |
(E)-3-(benzylamino)-1-phenylbut-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-14(18-13-15-8-4-2-5-9-15)12-17(19)16-10-6-3-7-11-16/h2-12,18H,13H2,1H3/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFBEACWBQOMDN-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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